

Application Notes: RNA-Seq Analysis of Colon Cancer Cells Treated with F1-7

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Compound of Interest

Compound Name: *FGFR1 inhibitor 7*

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Introduction

Colon cancer is a leading cause of cancer-related mortality worldwide. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, including colon cancer, making it a promising target for therapeutic intervention. F1-7 is a novel, potent, and selective small molecule pan-FGFR inhibitor.^[1] This document provides a detailed overview of the application of RNA-sequencing (RNA-seq) to elucidate the transcriptomic changes and molecular mechanisms of action of F1-7 in human colon cancer cells. Treatment of colon cancer cells with F1-7 has been shown to inhibit cell proliferation, migration, and induce DNA damage, cell cycle arrest, apoptosis, and ferroptosis.^{[1][2]} Whole-genome RNA-seq analysis reveals that F1-7 significantly alters the expression of genes enriched in the MAPK signaling pathway, apoptosis, and ferroptosis.^{[1][3]}

Key Findings from RNA-Seq Analysis

RNA-seq analysis of HCT-116 colon cancer cells treated with F1-7 for 12 hours identified 187 significantly upregulated and 130 significantly downregulated mRNAs (fold change ≥ 2.0) compared to a vehicle control.^[1] The differentially expressed genes were functionally enriched in pathways related to MAPK signaling, cell apoptosis, and ferroptosis.^{[1][3]}

Table 1: Representative Upregulated Genes in HCT-116 Cells Treated with F1-7 (Illustrative Data)

Gene Symbol	Gene Name	Log2 Fold Change (Illustrative)	p-value (Illustrative)	Putative Function
DUSP6	Dual specificity phosphatase 6	2.5	< 0.001	Negative regulator of MAPK signaling
GADD45A	Growth arrest and DNA damage-inducible alpha	2.8	< 0.001	DNA damage response, apoptosis
PMAIP1	Phorbol-12-myristate-13-acetate-induced protein 1 (Noxa)	3.1	< 0.001	Pro-apoptotic protein
BBC3	BCL2 binding component 3 (PUMA)	2.9	< 0.001	Pro-apoptotic protein
CHAC1	ChaC glutathione specific gamma-glutamylcyclotransferase 1	3.5	< 0.001	Pro-ferroptotic protein
SAT1	Spermidine/spermine N1-acetyltransferase 1	2.6	< 0.001	Polyamine catabolism, ferroptosis

Disclaimer: The quantitative data in this table is illustrative, as the full dataset from the source study is not publicly available. The gene selection and direction of regulation are based on the functional enrichments reported in the cited literature.

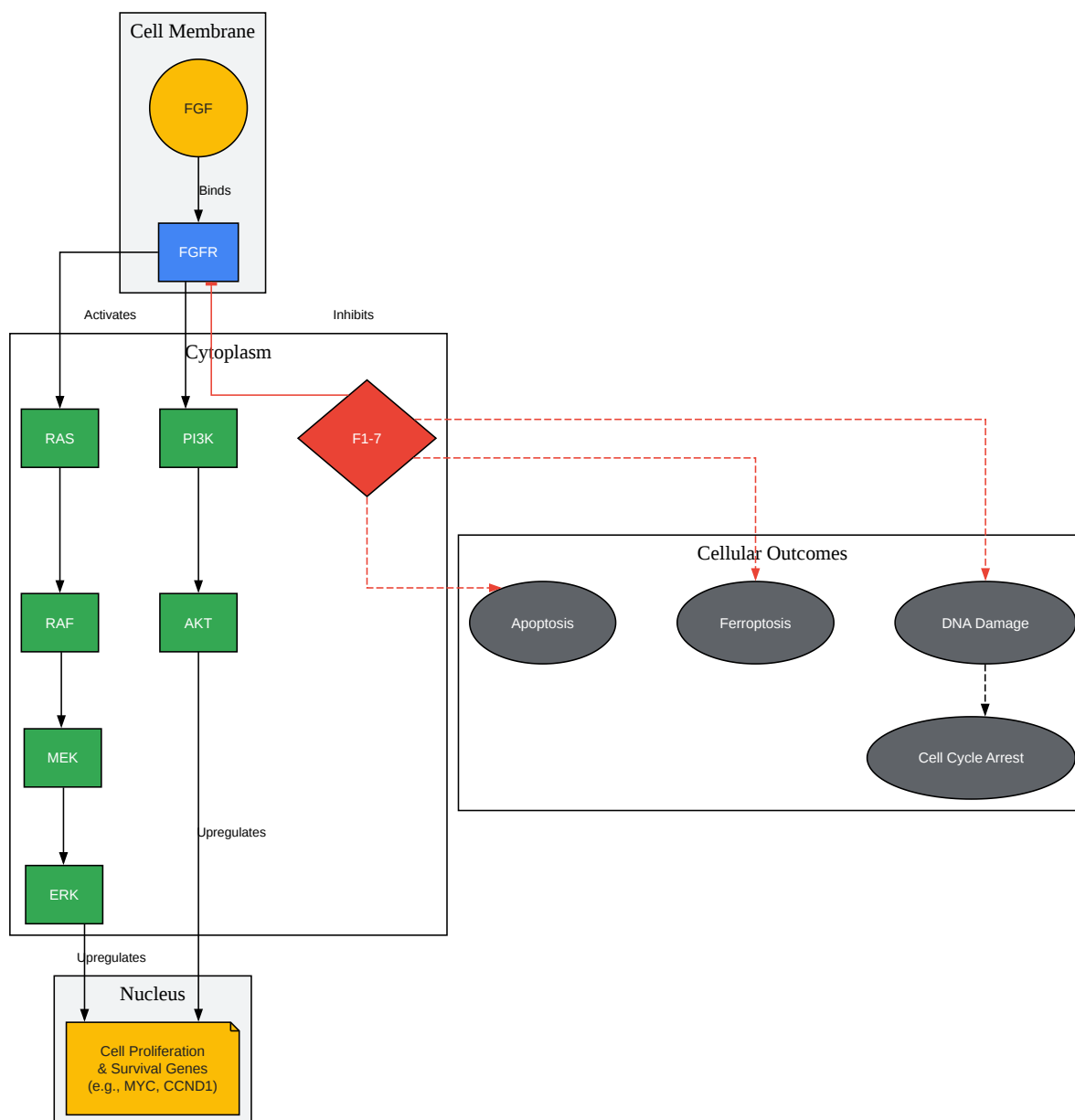
Table 2: Representative Downregulated Genes in HCT-116 Cells Treated with F1-7 (Illustrative Data)

Gene Symbol	Gene Name	Log2 Fold Change (Illustrative)	p-value (Illustrative)	Putative Function
FGF18	Fibroblast growth factor 18	-2.2	< 0.001	Ligand for FGFR
CCND1	Cyclin D1	-2.5	< 0.001	Cell cycle progression
MYC	MYC proto-oncogene, bHLH transcription factor	-2.7	< 0.001	Cell proliferation, oncogene
BCL2	BCL2, apoptosis regulator	-2.1	< 0.001	Anti-apoptotic protein
SLC7A11	Solute carrier family 7 member 11	-3.0	< 0.001	Cysteine/glutamate antiporter, ferroptosis inhibitor
GPX4	Glutathione peroxidase 4	-2.4	< 0.001	Ferroptosis inhibitor

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Signaling Pathways Affected by F1-7

The RNA-seq data, in conjunction with further experimental validation, indicates that F1-7 exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. This leads to the modulation of downstream pathways, primarily the MAPK pathway, and the induction of apoptosis and ferroptosis.



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Caption: F1-7 inhibits FGFR, blocking downstream MAPK and PI3K/AKT pathways.

Experimental Protocols

Protocol 1: Colon Cancer Cell Culture and F1-7 Treatment

- Cell Lines: Use human colon cancer cell lines such as HCT-116, RKO, or SW480.
- Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- F1-7 Preparation: Dissolve F1-7 powder in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
- Treatment:
 1. Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction).
 2. Allow cells to adhere and reach 60-70% confluency.
 3. Dilute the F1-7 stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 1, 2, 4 µM).
 4. Replace the existing medium with the F1-7-containing medium or vehicle control (medium with the same concentration of DMSO).
 5. Incubate for the desired time period (e.g., 12 or 24 hours) before harvesting for RNA extraction.

Protocol 2: RNA Extraction and Quality Control

- Harvesting:
 1. Aspirate the culture medium.
 2. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
 3. Lyse the cells directly in the culture well by adding 1 ml of TRIzol reagent (or similar) and scraping the cells.

- RNA Isolation:
 1. Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
 2. Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
 3. Centrifuge at 12,000 x g for 15 minutes at 4°C.
 4. Transfer the upper aqueous phase to a new tube.
 5. Precipitate the RNA by adding 0.5 ml of isopropanol and incubate at room temperature for 10 minutes.
 6. Centrifuge at 12,000 x g for 10 minutes at 4°C.
 7. Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
 8. Centrifuge at 7,500 x g for 5 minutes at 4°C.
 9. Air-dry the pellet and resuspend in nuclease-free water.
- Quality Control:
 1. Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer.
 2. Evaluate RNA integrity (RIN score) using an Agilent Bioanalyzer or similar instrument. A RIN score ≥ 7 is recommended for RNA-seq.

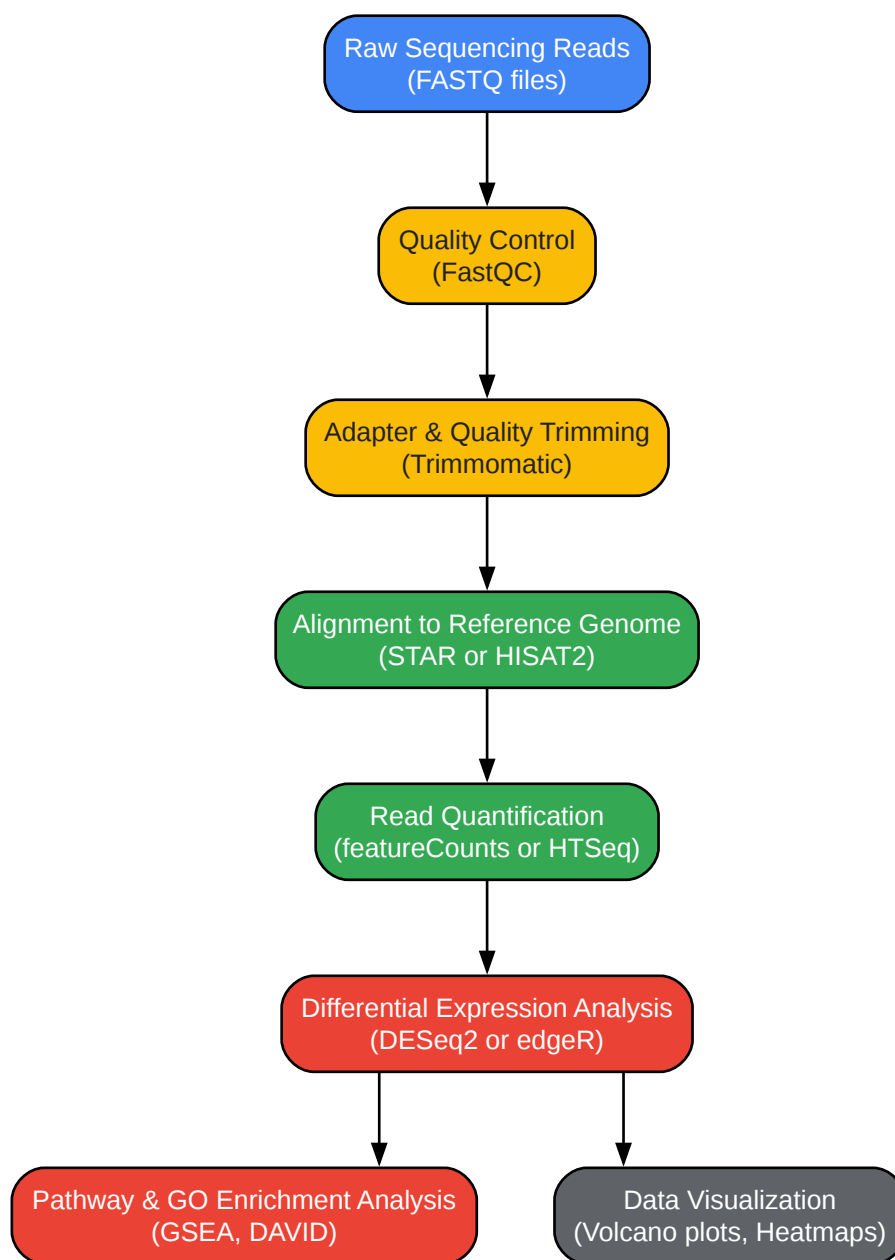
Protocol 3: RNA-Seq Library Preparation and Sequencing

- Library Preparation:
 1. Start with 1 μg of total RNA per sample.

2. Enrich for mRNA using oligo(dT) magnetic beads.
 3. Fragment the mRNA into smaller pieces.
 4. Synthesize first-strand cDNA using reverse transcriptase and random primers.
 5. Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
 6. Perform end repair, A-tailing, and ligate sequencing adapters.
 7. Purify the ligated fragments and perform PCR amplification to enrich the library.
 8. Use a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit) and follow the manufacturer's instructions.
- Sequencing:
 1. Quantify the final libraries and pool them.
 2. Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq).

RNA-Seq Data Analysis Workflow

The following workflow outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes and enriched pathways.



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Caption: A standard bioinformatics workflow for RNA-seq data analysis.

Conclusion

RNA-seq is a powerful tool for understanding the global transcriptomic changes induced by novel therapeutic agents like F1-7. The analysis of colon cancer cells treated with F1-7 reveals a mechanism of action centered on the inhibition of the FGFR pathway, leading to the suppression of pro-proliferative signaling and the activation of cell death programs, including

apoptosis and ferroptosis. These findings provide a strong rationale for the continued development of F1-7 as a potential anti-cancer drug for colon cancer.[1]

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